8-(2-ethoxyphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Description
8-(2-ethoxyphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C24H30N6O3 and its molecular weight is 450.543. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research has focused on synthesizing derivatives of imidazo[2,1-f]purine-2,4-dione and exploring their pharmacological effects. For instance, Zagórska et al. (2009) synthesized a series of N-8-arylpiperazinylpropyl derivatives showing potent 5-HT(1A) receptor ligand properties. Preliminary pharmacological evaluations indicated anxiolytic-like and antidepressant-like activities in animal models, comparable to effects produced by Diazepam and Imipramine, respectively. This suggests potential for these compounds in developing new treatments for anxiety and depression (Zagórska et al., 2009).
Molecular Structure and Interaction Analysis
Shukla et al. (2020) conducted a quantitative analysis on similar imidazo[2,1-f]purine derivatives, focusing on the intermolecular interactions present in these molecules. Their study provided insights into the electrostatic energy contributions and dispersion energy components, hinting at potential applications in new material design (Shukla et al., 2020).
Properties
IUPAC Name |
6-(2-ethoxyphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O3/c1-4-33-19-11-7-6-10-18(19)30-17(2)16-29-20-21(25-23(29)30)26(3)24(32)28(22(20)31)15-14-27-12-8-5-9-13-27/h6-7,10-11,16H,4-5,8-9,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBRQFPUFHJEBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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